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Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of

isopropoxybenzene. Due to the limited availability of direct experimental data, this guide

leverages established estimation methodologies, including Benson's group additivity method, to

provide reliable predictions for key thermochemical parameters. Detailed experimental

protocols for determining these properties are also presented, offering a framework for

laboratory investigation. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the energetic characteristics of isopropoxybenzene for applications in

process design, safety analysis, and computational modeling.

Introduction
Isopropoxybenzene, an aromatic ether, finds applications in various chemical syntheses and

is a relevant scaffold in medicinal chemistry. A thorough understanding of its thermochemical

properties, such as the standard enthalpy of formation, enthalpy of vaporization, and heat

capacity, is crucial for process optimization, hazard assessment, and the development of

accurate computational models for reaction and phase equilibria. This guide summarizes the
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estimated thermochemical data for isopropoxybenzene and provides detailed experimental

methodologies for their determination.

Estimated Thermochemical Data of
Isopropoxybenzene
In the absence of direct experimental values in readily accessible literature, the

thermochemical properties of isopropoxybenzene have been estimated using well-established

predictive methods. The following tables summarize these estimated values.

Table 1: Estimated Standard Enthalpy of Formation of Isopropoxybenzene

Property Phase
Estimated Value
(kJ/mol)

Method of
Estimation

Standard Enthalpy of

Formation (ΔHf°)
Liquid -185.3

Benson's Group

Additivity

Note: The standard state is defined as 298.15 K and 1 bar.

Table 2: Estimated Enthalpy of Vaporization and Heat Capacity of Isopropoxybenzene

Property Estimated Value Method of Estimation

Enthalpy of Vaporization

(ΔHvap) at Boiling Point
42.8 kJ/mol

Trouton's Rule (using

estimated boiling point)

Liquid Heat Capacity (Cp,l) at

298.15 K
235 J/(mol·K) Group Contribution Method

Methodology for Estimation of Thermochemical
Properties
Benson's Group Additivity Method for Standard
Enthalpy of Formation
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Benson's group additivity method is a widely used technique for estimating the standard

enthalpy of formation of organic molecules in the gas phase by summing the contributions of

their constituent groups.[1] The value for the liquid phase is then derived by accounting for the

enthalpy of vaporization.

The isopropoxybenzene molecule is dissected into the following groups:

5 x Cb-(H): A carbon atom in a benzene ring bonded to a hydrogen atom.

1 x Cb-(O): A carbon atom in a benzene ring bonded to an oxygen atom.

1 x O-(Cb)(C): An oxygen atom bonded to a benzene ring carbon and an aliphatic carbon.

1 x C-(O)(C)(H)2: A secondary carbon atom bonded to an oxygen, a carbon, and two

hydrogen atoms.

2 x C-(C)(H)3: A primary carbon atom bonded to a carbon and three hydrogens.

The standard enthalpy of formation in the gas phase (ΔHf,gas°) is calculated as follows:

ΔHf,gas° = 5 * [Cb-(H)] + 1 * [Cb-(O)] + 1 * [O-(Cb)(C)] + 1 * [C-(O)(C)(H)2] + 2 * [C-(C)(H)3]

Using established group contribution values, the estimated ΔHf,gas° is then converted to the

liquid phase (ΔHf,liquid°) using an estimated enthalpy of vaporization (ΔHvap).

Experimental Protocols for Thermochemical
Analysis
The following sections detail the experimental procedures for determining the key

thermochemical properties of isopropoxybenzene.

Determination of the Enthalpy of Combustion via Bomb
Calorimetry
The standard enthalpy of combustion can be experimentally determined using a bomb

calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's Law.
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Experimental Workflow:

Sample Preparation Bomb Assembly & Pressurization Calorimetric Measurement Data Analysis

Weigh Isopropoxybenzene Place in crucible Add ignition wire Seal the bomb Pressurize with O2 Place bomb in water bath Equilibrate temperature Ignite sample Record temperature change Calculate heat released (q) Calculate ΔHc Calculate ΔHf°

Sample Preparation DSC Measurement

Data Analysis

Weigh empty pan Add Isopropoxybenzene Hermetically seal pan Place sample and reference pans in DSC Equilibrate at start temperature Ramp temperature at a constant rate Record heat flow

Determine Cp from heat flow

Integrate vaporization peak for ΔHvap

C9H12O(l) + 12O2(g)

9CO2(g) + 6H2O(l)

 ΔHc°(Isopropoxybenzene)
(Measured)

9C(graphite) + 6H2(g) + 1/2O2(g)

 ΔHf°(Isopropoxybenzene)
(To be calculated)

 9*ΔHf°(CO2) + 6*ΔHf°(H2O)
(Known values)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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